REACTION_CXSMILES
|
[C:1]([C:3]1[O:4][C:5]2[C:6](=[C:8]([CH:14]=[O:15])[CH:9]=[CH:10][C:11]=2[O:12][CH3:13])[CH:7]=1)#[N:2].C(O)(=[O:18])C.S(=O)(=O)(O)N.Cl([O-])=O.[Na+]>O>[C:1]([C:3]1[O:4][C:5]2[C:6](=[C:8]([C:14]([OH:18])=[O:15])[CH:9]=[CH:10][C:11]=2[O:12][CH3:13])[CH:7]=1)#[N:2] |f:3.4|
|
Name
|
Compound IIi
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1OC=2C(C1)=C(C=CC2OC)C=O
|
Name
|
aqueous solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
aqueous solution
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 9
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give Compound IIab (0.259 g, 83%) as white crystals
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1OC=2C(C1)=C(C=CC2OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |